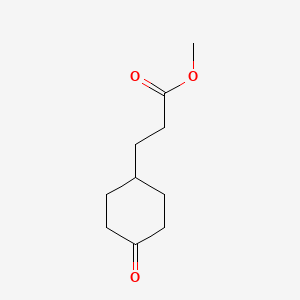

Methyl 3-(4-oxocyclohexyl)propanoate

Description

Significance and Research Context of Cyclohexanone (B45756) Derivatives in Organic Synthesis

Cyclohexanone and its derivatives are fundamental building blocks in organic synthesis. The six-membered carbocyclic ring of cyclohexanone is a common feature in many natural products and biologically active molecules. The presence of a carbonyl group within this ring system provides a reactive site for a multitude of chemical transformations, making cyclohexanone derivatives versatile intermediates in the synthesis of more complex molecules.

The reactivity of the cyclohexanone core allows for modifications at the carbonyl carbon, as well as at the α- and β-positions. Common reactions involving cyclohexanones include aldol (B89426) condensations, Michael additions, and various alkylation and acylation reactions. youtube.com These reactions are instrumental in the construction of new carbon-carbon and carbon-heteroatom bonds, which is a central goal of organic synthesis.

The strategic importance of cyclohexanone derivatives is evident in their application in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, substituted cyclohexanones are key intermediates in the preparation of various therapeutic agents. The ability to introduce substituents at specific positions on the cyclohexanone ring with high stereocontrol is a significant area of research, as the three-dimensional arrangement of atoms in a molecule is often critical to its biological activity.

Furthermore, the synthesis of highly substituted and functionalized cyclohexanones is a topic of ongoing research. Modern synthetic methods, such as tandem photocatalyzed annulation, offer convergent and efficient routes to complex cyclohexanone structures. nih.gov These advanced synthetic strategies enable the construction of intricate molecular architectures that are relevant to both the pharmaceutical and materials industries.

Historical Perspective of Relevant Propanoate Compounds

The history of organic chemistry is rich with the study of esters, such as propanoates. Propanoate esters are derivatives of propanoic acid and are characterized by their pleasant, often fruity, odors. This property led to their early use as flavoring agents and in the fragrance industry. Methyl propanoate, for example, is a colorless liquid with a fruity, rum-like aroma. nih.govhmdb.ca

Beyond their sensory properties, propanoate esters have long been recognized as important intermediates in organic synthesis. The ester functional group can be readily transformed into other functional groups, such as carboxylic acids, amides, and alcohols, making them valuable synthons.

Historically, the synthesis of esters, including propanoates, was a key reaction in the development of organic chemistry. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a fundamental method for ester synthesis. The study of such reactions was crucial in establishing the principles of chemical equilibrium and reaction kinetics.

In a more contemporary context, propanoate esters are utilized in a wide range of applications, from solvents for lacquers and resins to starting materials in the production of polymers and pharmaceuticals. slchemtech.com For example, methyl propionate (B1217596) is a precursor in the synthesis of methyl methacrylate, a key monomer for the production of acrylic glass. The versatility of propanoate esters ensures their continued importance in both academic research and industrial processes.

Structural Features and Nomenclature Relevant to Research

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. For a bifunctional compound like Methyl 3-(4-oxocyclohexyl)propanoate, these rules provide a clear and unambiguous way to describe its structure.

According to IUPAC nomenclature, when a compound contains multiple functional groups, the principal functional group is identified based on a priority order. pressbooks.pubchemistrysteps.com In the case of this compound, the ester group has higher priority than the ketone group. Therefore, the compound is named as a derivative of the parent ester, methyl propanoate. The cyclohexanone moiety is treated as a substituent on the propanoate chain.

The numbering of the propanoate chain begins at the carbonyl carbon of the ester group. The cyclohexyl ring is attached to the third carbon of the propanoate chain, hence the "3-(...)" part of the name. The cyclohexyl ring itself contains a ketone functional group at the 4-position, which is indicated by the prefix "oxo-". Thus, the substituent is named "4-oxocyclohexyl". Combining these elements gives the full IUPAC name: this compound.

The structural features of this molecule include a sp3-hybridized six-membered ring, which can adopt various conformations, with the chair conformation being the most stable. The substituents on the ring can be in either axial or equatorial positions. The relative stereochemistry of the propanoate group would be designated as cis or trans with respect to other potential substituents on the ring, though in this unsubstituted case, it is not necessary. The presence of both a nucleophilic center (the enolizable α-protons to the ketone) and electrophilic centers (the carbonyl carbons of the ketone and the ester) suggests a rich and varied reactivity profile for this molecule.

Data Tables

Table 1: Properties of Parent Compound Moieties

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Cyclohexanone | C₆H₁₀O | 98.14 | 155.6 |

| Methyl propanoate | C₄H₈O₂ | 88.11 | 79.7 |

Table 2: IUPAC Nomenclature Priority for Functional Groups

| Priority Order | Functional Group | Suffix (if principal group) | Prefix (if substituent) |

| 1 | Carboxylic Acid | -oic acid | carboxy- |

| 2 | Ester | -oate | alkoxycarbonyl- |

| 3 | Ketone | -one | oxo- |

| 4 | Alcohol | -ol | hydroxy- |

Structure

3D Structure

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

methyl 3-(4-oxocyclohexyl)propanoate |

InChI |

InChI=1S/C10H16O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h8H,2-7H2,1H3 |

InChI Key |

SBFYUGZTVZMACE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1CCC(=O)CC1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 4 Oxocyclohexyl Propanoate

Established Synthetic Routes to Methyl 3-(4-oxocyclohexyl)propanoate

Established synthetic pathways to this compound typically involve a sequence of well-understood organic reactions. These routes often commence from readily available precursors and employ classical transformations to construct the target molecule.

Oxidation Reactions for Ketone Formation

A key transformation in the synthesis of this compound is the oxidation of a secondary alcohol precursor, specifically Methyl 3-(4-hydroxycyclohexyl)propanoate, to the corresponding ketone.

Chromium trioxide (CrO₃) based reagents are potent oxidizing agents widely used for the conversion of secondary alcohols to ketones. The Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid and acetone, is a classic and effective method for this transformation. orgsyn.orgorganic-chemistry.org The reaction is typically rapid and high-yielding. orgsyn.org

The mechanism of the Jones oxidation involves the formation of a chromate (B82759) ester from the alcohol and chromic acid (formed in situ from CrO₃ and sulfuric acid). Subsequent elimination, often facilitated by a base such as water, leads to the formation of the ketone and a reduced chromium species. organic-chemistry.orgyoutube.com The progress of the reaction can often be visually monitored by the color change from the orange-red of Cr(VI) to the green of Cr(III). youtube.com

| Oxidizing Agent | Substrate | Solvent | Conditions | Yield | Reference |

| CrO₃/H₂SO₄ | Secondary Alcohols | Acetone | Room Temperature | High | orgsyn.orgorganic-chemistry.org |

This table presents a generalized representation of the Jones oxidation conditions.

Esterification Protocols

The esterification of the carboxylic acid precursor, 3-(4-oxocyclohexyl)propanoic acid, to its methyl ester is a fundamental step in the synthesis. The Fischer esterification is a widely employed and acid-catalyzed method for this purpose. This reaction involves heating the carboxylic acid and an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester.

Alternatively, other esterification methods can be employed, such as reaction with diazomethane (B1218177) or the use of coupling agents.

Multi-step Convergent Syntheses

A logical and frequently employed multi-step synthesis for this compound involves a convergent approach, starting from an aromatic precursor. A representative pathway begins with the esterification of 3-(4-hydroxyphenyl)propionic acid.

This initial step is typically a Fischer esterification, where 3-(4-hydroxyphenyl)propionic acid is reacted with methanol in the presence of an acid catalyst to yield Methyl 3-(4-hydroxyphenyl)propanoate.

The subsequent step is the catalytic hydrogenation of the aromatic ring of Methyl 3-(4-hydroxyphenyl)propanoate. This reduction is carried out using hydrogen gas and a heterogeneous catalyst, such as rhodium on alumina (B75360), to produce Methyl 3-(4-hydroxycyclohexyl)propanoate.

The final step in this sequence is the oxidation of the secondary alcohol, Methyl 3-(4-hydroxycyclohexyl)propanoate, to the target ketone, this compound. This is commonly achieved using an oxidizing agent like the Jones reagent (chromium trioxide in sulfuric acid and acetone).

Novel Synthetic Approaches and Catalyst Development

Ongoing research in organic synthesis focuses on developing more efficient, selective, and environmentally benign methods. For the synthesis of this compound, this includes the exploration of advanced catalytic systems.

Catalytic Hydrogenation for Cyclohexane (B81311) Ring Formation

The formation of the cyclohexane ring via the hydrogenation of an aromatic precursor is a critical step in many synthetic routes to this compound. The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and selectivity of this transformation.

A common precursor for this route is Methyl 3-(p-hydroxyphenyl)propionate. The hydrogenation of the benzene (B151609) ring in this molecule leads to the formation of Methyl 3-(4-hydroxycyclohexyl)propanoate, the direct precursor to the final product.

Various catalysts have been investigated for the hydrogenation of aromatic rings. While catalysts like rhodium on alumina are effective, research continues to explore other systems, including those based on ruthenium and palladium, to achieve high yields and selectivity under milder conditions. google.com For instance, ruthenium and palladium catalysts have been successfully employed in the hydrogenation of methyl cinnamate (B1238496) to methyl cyclohexyl-propionate, demonstrating their potential for similar transformations. google.com

| Catalyst | Substrate | Temperature | Pressure | Yield | Reference |

| 5% Ru on Activated Carbon | Methyl Cinnamate | 155 °C | 20 bar | 99% | google.com |

| 5% Pd on Activated Carbon | Methyl Cinnamate | 160-170 °C | 20 bar | 98% | google.com |

This table provides data from the hydrogenation of a related compound, methyl cinnamate, illustrating the effectiveness of ruthenium and palladium catalysts.

The development of adaptive catalytic systems, such as certain rhodium-based catalysts, offers the potential for greater control over hydrogenation reactions, which could be applied to the synthesis of cyclohexanone (B45756) derivatives. nih.gov

Michael Addition Strategies for Carbon-Carbon Bond Formation

The Michael addition, or conjugate addition, is a cornerstone in organic synthesis for the formation of carbon-carbon bonds. ijsdr.org This reaction involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. youtube.com For the synthesis of the this compound backbone, a common approach involves the conjugate addition of a suitable three-carbon nucleophile to a cyclohexenone derivative.

A prevalent strategy employs malonic esters, such as dimethyl malonate or diethyl malonate, as the Michael donor. The reaction is typically catalyzed by a base, which deprotonates the acidic α-carbon of the malonate to generate a stabilized enolate. This enolate then attacks the β-carbon of an α,β-unsaturated ketone like cyclohex-2-en-1-one. The resulting adduct, after protonation, is a 1,5-dicarbonyl compound. Subsequent hydrolysis and decarboxylation of the malonic ester moiety yield the desired propanoate side chain.

Organocatalysis has emerged as a powerful tool for facilitating Michael additions under mild conditions. beilstein-journals.org For instance, commercially available diamines have been shown to effectively catalyze the addition of malonates to α,β-unsaturated ketones, affording the desired products in high yields. rsc.orgnih.gov

Below is a table summarizing representative Michael addition reactions for the formation of substituted cyclohexanone systems, analogous to the synthesis of this compound.

| Michael Acceptor | Michael Donor | Catalyst/Base | Solvent | Yield (%) | Reference |

| Cyclohex-2-en-1-one | Diethyl Malonate | Sodium Ethoxide | Ethanol | High | N/A |

| Benzylideneacetone | Diethyl Malonate | (S,S)-1,2-Diphenylethanediamine | Toluene | 95% | nih.gov |

| trans-β-Nitrostyrene | Acetylacetone | Calix researchgate.netthiourea Derivative | Toluene/Water | 99% | beilstein-journals.org |

This table presents data from analogous reactions to illustrate the Michael addition strategy.

Asymmetric Synthetic Routes to Chiral Analogues

The development of asymmetric synthetic methods allows for the preparation of chiral molecules, which is of paramount importance in fields such as medicinal chemistry and materials science. Asymmetric synthesis of chiral analogues of this compound can be achieved by rendering the Michael addition enantioselective. This is typically accomplished through the use of chiral catalysts, which can be metal complexes or, more recently, small organic molecules (organocatalysts). rsc.org

Organocatalytic asymmetric Michael additions have gained significant traction due to their operational simplicity and environmentally benign nature. Chiral primary or secondary amines, often derived from natural products like cinchona alkaloids, are effective catalysts. nih.gov These catalysts activate the carbonyl compound by forming a chiral enamine or iminium ion intermediate, which then reacts with the nucleophile in a stereocontrolled manner. researchgate.net For example, chiral primary amine catalysts can promote the vinylogous Michael addition of cyclic enones to nitroalkenes with high diastereo- and enantioselectivity. nih.gov

Another powerful class of organocatalysts for asymmetric Michael additions are bifunctional catalysts, such as chiral thioureas. mdpi.com These molecules possess both a basic site (e.g., an amine) to activate the nucleophile and a hydrogen-bonding donor site (the thiourea) to activate the electrophile, leading to a highly organized transition state and excellent stereocontrol. beilstein-journals.org

The following table details findings from research on asymmetric Michael additions that produce chiral cyclohexanone derivatives or similar structures, showcasing the potential routes to chiral analogues of this compound.

| Michael Acceptor | Michael Donor | Chiral Catalyst | Solvent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| Cyclohexenone | Nitrostyrene | Primary Amine A | Toluene | - | Good | nih.gov |

| β-Nitrostyrene | Acetylacetone | Calix researchgate.netthiourea Derivative | Toluene/Water | - | up to 94% | beilstein-journals.org |

| Cinnamaldehyde | 1,3-Cyclohexanedione | Chiral Secondary Amine | Toluene | 4:1 | 97% | scispace.com |

| Cyclohexanone | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea | Water | 9:1 (syn/anti) | 76-99% (syn) | mdpi.com |

This table presents data from analogous reactions to illustrate asymmetric strategies.

Chemical Reactivity and Transformation Studies of Methyl 3 4 Oxocyclohexyl Propanoate

Reactions at the Ketone Functionality

The cyclohexanone (B45756) ring is the site of several important transformations, including nucleophilic additions, reductions, and reactions involving the formation of enolates or enamines.

The carbonyl carbon of the ketone in Methyl 3-(4-oxocyclohexyl)propanoate is sp² hybridized and electrophilic, making it a prime target for attack by various nucleophiles. In these reactions, the nucleophile adds to the carbonyl carbon, and the π-bond of the carbonyl group is broken, with the electrons moving to the oxygen atom to form an alkoxide intermediate. Subsequent protonation yields the final addition product. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds at the cyclohexyl ring.

Common nucleophilic addition reactions for ketones include the formation of cyanohydrins (with HCN), hemiacetals and acetals (with alcohols), and the addition of organometallic reagents like Grignard or organolithium reagents to form tertiary alcohols. The general mechanism allows for significant structural elaboration of the parent molecule.

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone

| Nucleophile | Reagent(s) | Intermediate Product | Final Product |

|---|---|---|---|

| Cyanide | HCN, KCN | Cyanohydrin alkoxide | 4-(1-cyano-1-hydroxycyclohexyl)propanoate |

| Alcohol (e.g., Ethanol) | EtOH, H⁺ catalyst | Hemiacetal | 4-(1,1-diethoxycyclohexyl)propanoate (Acetal) |

The ketone functionality can be selectively reduced to a secondary alcohol, yielding Methyl 3-(4-hydroxycyclohexyl)propanoate. This transformation is typically achieved using metal hydride reagents. The choice of reducing agent can be critical for achieving chemoselectivity, especially given the presence of the reducible ester group.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of ketones and aldehydes but does not typically reduce esters. This allows for the selective conversion of the ketone to an alcohol. For more powerful reduction, Lithium aluminum hydride (LiAlH₄) can be used, which would reduce both the ketone and the ester functionalities.

Table 2: Reduction of Ketone to Alcohol

| Reagent | Solvent | Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol | Methyl 3-(4-hydroxycyclohexyl)propanoate | Selective for the ketone; ester group remains intact. |

The ketone in this compound has α-protons (protons on the carbons adjacent to the carbonyl group) which are acidic and can be removed by a base to form an enolate. The enolate is a powerful nucleophile that can react with various electrophiles, primarily at the α-carbon.

Alternatively, the ketone can react with a secondary amine (e.g., pyrrolidine, morpholine) under mild acid catalysis to form an enamine. masterorganicchemistry.com This reaction is a condensation reaction that involves the loss of a water molecule. masterorganicchemistry.com Enamines are neutral, isolable analogs of enolates and are also excellent nucleophiles. scripps.edu They are particularly useful for alkylation and acylation reactions at the α-carbon under neutral or non-basic conditions, which can be advantageous for sensitive substrates. masterorganicchemistry.com The reaction is an equilibrium, and the removal of water drives it toward the enamine product. masterorganicchemistry.com

Table 3: Enamine Formation and Reactivity

| Secondary Amine | Catalyst | Product | Subsequent Reaction Example |

|---|

Reactions at the Ester Functionality

The methyl ester group undergoes reactions typical of carboxylic acid derivatives, most notably hydrolysis to the parent carboxylic acid and transesterification to form different esters.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting the compound with an alcohol (R'-OH), typically in the presence of an acid or base catalyst, to produce a new ester, Ethyl 3-(4-oxocyclohexyl)propanoate, and methanol. savemyexams.com The reaction is an equilibrium, and it is often driven to completion by using a large excess of the reactant alcohol or by removing the methanol as it is formed. medify.co This process is industrially significant, for example, in the production of biodiesel from vegetable oils (triglycerides) and methanol. savemyexams.comstudymind.co.uk

Table 4: Transesterification of Methyl Ester

| Reactant Alcohol | Catalyst | Product | Byproduct |

|---|---|---|---|

| Ethanol (C₂H₅OH) | H₂SO₄ (acid) or NaOCH₃ (base) | Ethyl 3-(4-oxocyclohexyl)propanoate | Methanol (CH₃OH) |

Hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base. studymind.co.ukchemguide.co.uk

Acid-Catalyzed Hydrolysis : When heated with water and a strong acid catalyst (like dilute H₂SO₄ or HCl), the ester is hydrolyzed to 3-(4-oxocyclohexyl)propanoic acid and methanol. studymind.co.uk This reaction is reversible and exists in equilibrium with the esterification reaction. savemyexams.comlibretexts.orgchemguide.co.uk To favor the hydrolysis products, a large excess of water is used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), results in an irreversible reaction that produces the salt of the carboxylic acid (sodium 3-(4-oxocyclohexyl)propanoate) and methanol. savemyexams.comstudymind.co.ukchemguide.co.uk This process is called saponification. libretexts.org The reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and not susceptible to nucleophilic attack by the alcohol. medify.costudymind.co.uk The free carboxylic acid can be obtained by subsequent acidification of the carboxylate salt. savemyexams.comchemguide.co.uk

Table 5: Hydrolysis of Methyl Ester

| Conditions | Products | Reversibility |

|---|---|---|

| Dilute Acid (e.g., H₂SO₄), Heat | 3-(4-oxocyclohexyl)propanoic acid + Methanol | Reversible studymind.co.uk |

Reduction of the Ester Group

The selective reduction of one of two carbonyl groups in a molecule like this compound, which contains both a ketone and an ester, is a common challenge in organic synthesis. The reactivity of the ester group is significantly lower than that of the ketone. This difference in reactivity allows for the selective reduction of the ketone without affecting the ester, but the reduction of the ester group requires more powerful reducing agents that will typically also reduce the ketone.

Common hydride reducing agents exhibit different reactivities towards ketones and esters. Sodium borohydride (NaBH₄) is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters. chemistrysteps.comquora.com Therefore, treatment of this compound with NaBH₄ would selectively reduce the cyclohexanone carbonyl to a hydroxyl group, leaving the methyl propanoate group intact.

Conversely, lithium aluminum hydride (LiAlH₄) is a much more potent reducing agent, capable of reducing both ketones and esters. chemistrysteps.comlibretexts.org When this compound is treated with LiAlH₄, both the ketone and the ester functionalities are reduced. The ketone is converted to a hydroxyl group, and the methyl ester is reduced to a primary alcohol, yielding 3-(4-hydroxycyclohexyl)propan-1-ol. Due to the high reactivity of LiAlH₄, selective reduction of only the ester group in the presence of the ketone is not feasible with this reagent. Achieving such a transformation would require a protection-deprotection strategy, where the ketone is first protected, followed by the reduction of the ester, and subsequent deprotection of the ketone.

| Reducing Agent | Ketone Group Reactivity | Ester Group Reactivity | Primary Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduced to Alcohol | No Reaction | Methyl 3-(4-hydroxycyclohexyl)propanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Reduced to Alcohol | Reduced to Alcohol | 3-(4-hydroxycyclohexyl)propan-1-ol |

Cyclohexane (B81311) Ring Transformations and Rearrangements

Ring Expansion and Contraction Reactions

The cyclohexanone ring of this compound is a versatile scaffold that can be subjected to various rearrangement reactions to alter the ring size. These transformations are valuable in synthesis for accessing larger or smaller carbocyclic systems.

Ring Expansion: A notable method for the one-carbon ring expansion of cyclic ketones is the Tiffeneau–Demjanov rearrangement. wikipedia.orgwikipedia.org This reaction sequence would begin with the conversion of the ketone in this compound to a 1-aminomethyl-cycloalkanol. For instance, reaction with cyanide followed by reduction would yield the necessary β-amino alcohol intermediate. Treatment of this intermediate with nitrous acid generates an unstable diazonium species. wikipedia.org Subsequent elimination of nitrogen gas leads to the formation of a carbocation, which triggers a rearrangement cascade. The migration of one of the ring carbons results in the expansion of the six-membered ring to a seven-membered ring (a cycloheptanone), yielding Methyl 3-(5-oxocycloheptyl)propanoate. wikipedia.orgd-nb.info

Ring Contraction: The Favorskii rearrangement is a well-established method for the contraction of cyclic ketones. wikipedia.orgchemistrysteps.com This reaction requires the formation of an α-halo ketone from the starting material. The ketone in this compound would first need to be halogenated at an α-position (e.g., C3 or C5). Upon treatment with a base, such as an alkoxide, an enolate is formed. wikipedia.org This enolate then undergoes an intramolecular nucleophilic substitution to form a bicyclic cyclopropanone (B1606653) intermediate. The strained cyclopropanone is subsequently opened by the nucleophilic attack of the base. This process results in a ring-contracted product, converting the cyclohexane ring into a cyclopentane (B165970) carboxylic acid derivative. wikipedia.orgntu.ac.uk For example, if methoxide (B1231860) is used as the base, the product would be a methyl cyclopentanecarboxylate (B8599756) derivative.

| Reaction Type | Key Reagents | Intermediate | Product Ring System |

|---|---|---|---|

| Tiffeneau–Demjanov Ring Expansion | 1. HCN, then LiAlH₄ 2. HNO₂ | Diazonium salt, Carbocation | Cycloheptanone |

| Favorskii Ring Contraction | 1. Br₂, H⁺ 2. NaOMe | α-halo ketone, Cyclopropanone | Cyclopentane |

Conformational Analysis and its Influence on Reactivity

The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. chemeurope.com For a substituted cyclohexane like this compound, the substituent—the 3-(methoxycarbonyl)ethyl group—can occupy either an axial or an equatorial position. These two conformations are in rapid equilibrium through a process known as a ring flip. fiveable.me

The relative stability of these two conformers is dictated by steric interactions. A substituent in the equatorial position points away from the ring, whereas an axial substituent is oriented parallel to the axis of the ring, leading to steric clashes with the other two axial hydrogens on the same side of the ring. pressbooks.pub These unfavorable interactions are known as 1,3-diaxial interactions. pressbooks.pub Consequently, the conformer with the substituent in the equatorial position is generally more stable and thus more populated at equilibrium. anko.com.twlibretexts.org The energy difference between the axial and equatorial conformers is quantified by the "A-value," with larger groups having larger A-values, indicating a stronger preference for the equatorial position. pharmacy180.commasterorganicchemistry.comwikipedia.org

This conformational preference directly impacts the chemical reactivity of the ketone. The accessibility of the carbonyl group to attacking nucleophiles is different in the two conformers. In the equatorial conformer, the carbonyl group is less sterically hindered. In the axial conformer, the approach of a nucleophile can be impeded by the 1,3-diaxial interactions. Therefore, reactions at the ketone are expected to proceed preferentially through the more stable and less hindered equatorial conformer. The rate of reaction can be influenced by the energy barrier of the ring flip and the relative populations of the two conformers.

Intermolecular and Intramolecular Reaction Mechanisms

The presence of both a ketone and an ester group in this compound allows for the possibility of both intermolecular (between two molecules) and intramolecular (within the same molecule) reactions, particularly under base-catalyzed conditions where enolates can be formed.

An intermolecular reaction would involve the enolate of one molecule of this compound acting as a nucleophile and attacking the ketone carbonyl of a second molecule. This would lead to the formation of a dimeric aldol-type product.

However, the molecule is also structured to potentially undergo an intramolecular reaction . The formation of an enolate at the α-carbon of the ketone (C3 or C5) could, in principle, attack the ester carbonyl. More likely, an enolate formed at the α-carbon of the ester could attack the ketone carbonyl. This is an example of an intramolecular aldol-type reaction or a Dieckmann condensation, which is favored when it leads to the formation of stable five- or six-membered rings. libretexts.orglibretexts.org In the case of this compound, the formation of an enolate α to the ester group and its subsequent attack on the ketone carbonyl would lead to the formation of a bicyclic system containing a five-membered ring fused to the original six-membered ring. Such intramolecular pathways are often kinetically favored over their intermolecular counterparts due to the proximity of the reacting groups, which increases the effective concentration. quora.com

Competing Reaction Pathways

In many chemical transformations of this compound, multiple reaction pathways can compete, leading to a mixture of products. The outcome is often dependent on the specific reaction conditions, such as the choice of reagents, temperature, and solvent.

One primary area of competition is in reduction reactions . As discussed, the ketone is more reactive towards mild hydride reagents like NaBH₄ than the ester. quora.com Thus, selective reduction of the ketone is possible. However, with a strong reducing agent like LiAlH₄, the reduction of both carbonyls will occur, and the competition is for the reagent.

Another significant competition exists between intermolecular and intramolecular reactions under basic conditions. The formation of an enolate can lead to either self-condensation with another molecule (intermolecular aldol) or an internal cyclization (intramolecular aldol). The intramolecular pathway is generally favored if it results in a stable 5- or 6-membered ring, as the entropic barrier is lower. libretexts.org For this compound, an intramolecular reaction could lead to a fused bicyclic product. The reaction conditions, particularly concentration, play a crucial role here. High concentrations would favor the intermolecular pathway, while dilute conditions would favor the intramolecular cyclization. nih.gov

Derivatization and Analog Synthesis from Methyl 3 4 Oxocyclohexyl Propanoate

Synthesis of Substituted Cyclohexyl Derivatives

The ketone moiety of Methyl 3-(4-oxocyclohexyl)propanoate is a prime target for nucleophilic addition reactions, enabling the introduction of a wide variety of substituents onto the cyclohexyl ring. A common transformation is the reduction of the ketone to a secondary alcohol, which can be accomplished using reducing agents such as sodium borohydride (B1222165). This reaction yields Methyl 3-(4-hydroxycyclohexyl)propanoate, which can exist as both cis and trans isomers.

Furthermore, the carbonyl group can react with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), to form tertiary alcohols. This allows for the introduction of various alkyl, aryl, or vinyl groups at the 4-position of the cyclohexyl ring, significantly increasing the molecular complexity. The resulting hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification, to produce a diverse library of substituted cyclohexyl derivatives.

| Reagent | Product Type | Functional Group Introduced |

| Sodium Borohydride (NaBH4) | Secondary Alcohol | -OH |

| Grignard Reagent (e.g., CH3MgBr) | Tertiary Alcohol | -OH, -CH3 |

| Organolithium (e.g., PhLi) | Tertiary Alcohol | -OH, -Ph |

| Wittig Reagent (e.g., Ph3P=CH2) | Alkene | =CH2 |

This table presents a summary of potential reactions at the carbonyl group of this compound.

Preparation of Unsaturated Analogues

The introduction of unsaturation into the cyclohexyl ring of this compound can be readily achieved through the Wittig reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.org This powerful olefination method involves the reaction of the ketone with a phosphonium ylide (a Wittig reagent), converting the carbonyl group into a carbon-carbon double bond. wikipedia.org The structure of the resulting alkene is dependent on the specific ylide used. organic-chemistry.org

For instance, reaction with methylenetriphenylphosphorane (Ph3P=CH2) yields Methyl 3-(4-methylenecyclohexyl)propanoate, introducing an exocyclic double bond. By employing substituted ylides, a variety of vinyl groups can be installed. The stereochemistry of the newly formed double bond, particularly for more substituted alkenes, can often be controlled by the choice of ylide (stabilized or non-stabilized) and the reaction conditions. organic-chemistry.org These unsaturated analogues are valuable intermediates for further reactions, such as epoxidation, dihydroxylation, or as dienophiles in Diels-Alder reactions.

| Wittig Reagent | Alkene Product | Type of Double Bond |

| Methylenetriphenylphosphorane (Ph3P=CH2) | Methyl 3-(4-methylenecyclohexyl)propanoate | Exocyclic |

| Ethyltriphenylphosphorane (Ph3P=CHCH3) | Methyl 3-(4-ethylidenecyclohexyl)propanoate | Exocyclic |

| Benzylidenetriphenylphosphorane (Ph3P=CHPh) | Methyl 3-(4-benzylidenecyclohexyl)propanoate | Exocyclic |

This table illustrates the formation of unsaturated analogues via the Wittig reaction.

Formation of Bridged and Polycyclic Systems

The ketone functionality of this compound is an excellent starting point for the construction of more complex, rigid molecular architectures such as spirocyclic and other polycyclic systems. Spirocycles, which contain two rings connected by a single common atom, have gained significant interest in drug discovery due to their conformational rigidity and three-dimensional character. researchgate.netnih.gov

One common approach to forming spiro-heterocycles is through condensation reactions. For example, reacting the ketone with a bifunctional nucleophile like 2-aminoethanethiol can lead to the formation of a spiro-thiazolidine ring system. Similarly, condensation with thiosemicarbazide followed by cyclization can yield spiro-thiadiazoline derivatives. beilstein-journals.orgresearchgate.net These reactions expand the structural diversity of molecules that can be accessed from the parent compound, introducing heteroatoms and creating unique three-dimensional shapes. While the direct synthesis of bridged systems from this specific precursor is less straightforward, the functional handles introduced in earlier steps could facilitate intramolecular cyclizations to form such structures under appropriate conditions.

Design and Synthesis of Functionalized Intermediates

The derivatives and analogues synthesized from this compound are themselves valuable functionalized intermediates for multi-step syntheses. The strategic modification of the cyclohexyl ring provides building blocks with defined stereochemistry and functionality.

For example, the Methyl 3-(4-hydroxycyclohexyl)propanoate generated via reduction can be used in etherification or Mitsunobu reactions to link the cyclohexyl core to other molecular fragments. The unsaturated analogues prepared via Wittig olefination can act as key components in cycloaddition reactions or transition metal-catalyzed cross-coupling reactions. The ester moiety, while less reactive than the ketone, can also be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, providing another point for chemical modification. This dual functionality makes the derivatives of this compound versatile platforms for the assembly of more complex target molecules.

Advanced Spectroscopic and Analytical Characterization of Methyl 3 4 Oxocyclohexyl Propanoate and Its Derivatives

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. It also offers valuable information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be indispensable for the initial characterization of Methyl 3-(4-oxocyclohexyl)propanoate. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. For this compound (C₁₀H₁₆O₃), the expected exact mass would be calculated and compared against the experimental value to confirm its elemental composition and rule out other possibilities with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A full suite of NMR experiments would be necessary to unambiguously assign all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide a wealth of information. Key expected features would include:

A singlet for the methyl ester protons (-OCH₃).

Multiplets for the protons of the cyclohexane (B81311) ring. The chemical shifts and coupling patterns of these protons would be complex due to their diastereotopic nature and conformational dynamics of the ring. Protons adjacent to the ketone would be expected to be deshielded and appear at a lower field.

Signals for the two methylene (B1212753) groups of the propanoate side chain, likely appearing as complex multiplets due to coupling with each other and with the cyclohexyl ring.

The integration of the signals would correspond to the number of protons in each unique environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would expect to see distinct signals for:

The carbonyl carbon of the ketone on the cyclohexane ring, typically in the range of 200-220 ppm.

The carbonyl carbon of the ester group, around 170-175 ppm.

The methoxy (B1213986) carbon of the ester.

Several signals for the sp³ hybridized carbons of the cyclohexane ring and the propanoate side chain. The symmetry of the molecule would influence the number of observed signals.

Two-Dimensional NMR Techniques

To definitively assign the complex ¹H and ¹³C NMR spectra, a series of two-dimensional (2D) NMR experiments would be crucial. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule, such as the propanoate chain to the cyclohexyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

A strong, sharp absorption for the C=O stretch of the ketone, typically around 1715 cm⁻¹.

A strong, sharp absorption for the C=O stretch of the ester, usually around 1735 cm⁻¹.

C-O stretching vibrations for the ester group.

C-H stretching and bending vibrations for the sp³ hybridized carbons of the cyclohexane ring and the alkyl chain.

The combination of these techniques would provide a comprehensive and unambiguous characterization of the molecular structure of this compound. However, without access to published experimental data, a detailed analysis with specific data points is not possible at this time.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy is indispensable for assigning the absolute configuration of chiral molecules. For derivatives of this compound where the stereocenter is at the C4 position, Electronic Circular Dichroism (ECD) and Optical Rotation (OR) are the primary techniques employed.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netresearchgate.net This technique is particularly powerful for determining the absolute configuration of chiral ketones. The cyclohexanone (B45756) chromophore in this compound gives rise to a weak n → π* electronic transition around 280-300 nm, which is highly sensitive to the stereochemical environment.

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. wikipedia.orgpressbooks.pub This property, known as optical activity, is measured with a polarimeter. masterorganicchemistry.com Each enantiomer of a chiral compound will rotate the plane of polarized light by an equal magnitude but in opposite directions. pressbooks.pubyoutube.com The dextrorotatory enantiomer, designated as (+), rotates light clockwise, while the levorotatory enantiomer, designated as (-), rotates it counterclockwise. pressbooks.pub

The specific rotation [α] is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.com For a chiral derivative of this compound, the (R) and (S) enantiomers would exhibit specific rotations of equal value but opposite signs. This measurement is fundamental for characterizing an enantiomerically enriched or pure sample, and while it doesn't directly provide the absolute configuration without reference to a known standard or theoretical calculations, it is a crucial parameter for identification and quality control. researchgate.net

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring its synthesis. Gas chromatography and thin-layer chromatography are the most commonly applied methods.

Gas chromatography is a primary technique for determining the purity of volatile and thermally stable compounds like this compound. researchgate.netdnacih.com In this method, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the mobile and stationary phases. A Flame Ionization Detector (FID) is typically used for detection, providing high sensitivity for organic compounds.

The purity of a sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. This method can effectively separate the target compound from starting materials, byproducts, and residual solvents. kelid1.ir For cyclohexanone and its derivatives, capillary columns with nonpolar or medium-polarity stationary phases are generally effective. researchgate.netmdpi.com

Table 1: Typical Gas Chromatography (GC-FID) Parameters for Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Type | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm) | Provides high-resolution separation. |

| Stationary Phase | 5% Phenyl Methylpolysiloxane (e.g., DB-5, SE-54) | A versatile, medium-polarity phase suitable for a wide range of organic molecules. mdpi.com |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Detector Temperature | 280-300 °C | Maintains analytes in the gas phase and ensures stable detector response. |

| Oven Program | Initial Temp: 80°C, Ramp: 10°C/min to 240°C | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. dnacih.com |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for hydrocarbon-containing compounds. mdpi.com |

Thin Layer Chromatography (TLC) is a simple, rapid, and indispensable tool for qualitatively monitoring the progress of organic reactions, such as the synthesis of this compound via a Michael addition reaction. researchgate.netresearchgate.netmdpi.com The technique involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel) and developing it in a suitable solvent system (mobile phase).

By co-spotting the reaction mixture alongside standards of the starting materials and the expected product, one can track the consumption of reactants and the formation of the product over time. youtube.com The separation is based on polarity; different compounds will travel up the plate at different rates, resulting in distinct spots with characteristic Retention Factor (Rf) values. A completed reaction is indicated by the disappearance of the starting material spot and the appearance of a single product spot. youtube.com

Table 2: Hypothetical TLC Monitoring of a Synthesis Reaction

| Time Point | Reactant Spot (Rf ≈ 0.6) | Product Spot (Rf ≈ 0.4) | Observation |

|---|---|---|---|

| T = 0 min | Intense spot | No spot | Reaction initiated. |

| T = 30 min | Faint spot | Intense spot | Reaction is progressing well. |

| T = 60 min | No spot | Intense spot | Reaction is complete. |

X-ray Diffraction for Solid-State Structure Elucidation (if applicable)

X-ray diffraction (XRD) on a single crystal is the most definitive analytical method for elucidating the precise three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides detailed information on bond lengths, bond angles, and conformational arrangements, and can unambiguously determine the relative and absolute stereochemistry of a chiral compound.

For this technique to be applicable, this compound or its derivatives must be obtained in the form of a high-quality single crystal. While obtaining suitable crystals for many organic oils or low-melting solids can be challenging, the method has been successfully applied to numerous cyclohexanone derivatives, confirming their molecular structures. rsc.orgdoaj.org A search of crystallographic databases indicates that the crystal structure for the parent this compound has not been reported. However, should a crystalline derivative be synthesized, X-ray crystallography would be the ultimate tool for its structural verification. mdpi.com

Computational Chemistry and Mechanistic Elucidation of Methyl 3 4 Oxocyclohexyl Propanoate Reactions

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying the conformational preferences and spectroscopic properties of organic molecules.

DFT calculations can be employed to map the potential energy landscape of Methyl 3-(4-oxocyclohexyl)propanoate. By systematically rotating the bonds and calculating the energy of each resulting conformation, a detailed energy profile can be constructed. This analysis would likely confirm that the chair conformation with the methyl 3-propanoate group in the equatorial position is the global minimum, thus the most populated conformer at equilibrium. The energy difference between the equatorial and axial conformers, known as the A-value, can be precisely calculated. For a methyl group, this difference is approximately 1.7 kcal/mol, favoring the equatorial position. The bulkier methyl propanoate group is expected to have a larger A-value.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Chair | Equatorial | 0.00 | >99 |

| Chair | Axial | >2.0 (estimated) | <1 |

| Twist-Boat | - | ~5-6 (estimated) | <<1 |

Note: The values in this table are illustrative, based on typical energy differences for substituted cyclohexanes, and would be precisely determined through specific DFT calculations for this compound.

Computational methods, particularly Time-Dependent Density Functional Theory (TDDFT), are highly effective in predicting chiroptical spectroscopic properties like Electronic Circular Dichroism (ECD) and Optical Rotation (OR). unipi.it These techniques are invaluable for determining the absolute configuration of chiral molecules. frontiersin.org If this compound were to be synthesized in an enantiomerically pure form, TDDFT could be used to predict its ECD spectrum.

The process involves first performing a conformational analysis to identify all low-energy conformers. Then, for each conformer, the ECD and OR are calculated. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. researchgate.net By comparing the computationally predicted spectrum with the experimentally measured one, the absolute configuration of the molecule can be confidently assigned. The choice of functional and basis set is crucial for obtaining accurate results, with long-range corrected functionals like CAM-B3LYP often providing better predictions for certain types of electronic transitions. unipi.it

Table 2: Hypothetical TDDFT Calculation Parameters for Spectroscopic Prediction

| Parameter | Specification | Purpose |

| Method | TDDFT | To calculate electronic excitation energies and rotational strengths. |

| Functional | CAM-B3LYP | A long-range corrected functional suitable for a wide range of molecules. |

| Basis Set | 6-311+G(d,p) | Provides a good balance of accuracy and computational cost. |

| Solvation Model | PCM (Polarizable Continuum Model) | To account for the effect of a solvent on the spectroscopic properties. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide insights into its dynamic behavior in solution, such as its conformational flexibility and interactions with solvent molecules.

An MD simulation of this molecule in a solvent like water or methanol (B129727) would involve placing the molecule in a box of solvent molecules and calculating the forces between all atoms using a force field. Newton's equations of motion are then solved numerically to simulate the trajectory of each atom over time. These simulations can reveal how the cyclohexane (B81311) ring flips between chair conformations and how the side chain rotates and interacts with the solvent. This information is crucial for understanding reaction dynamics, as the accessibility of the keto group to reagents can be influenced by these dynamic processes.

Reaction Mechanism Pathway Elucidation

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry offers tools to map out reaction pathways and analyze the high-energy transition states that govern reaction rates.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.org For a chemical reaction, the PES illustrates the energy changes as reactants are converted into products. libretexts.org The minimum energy path along the PES corresponds to the most likely reaction pathway. fiveable.me

For a reaction involving this compound, such as the nucleophilic addition of a hydride to the carbonyl group, a PES can be constructed by calculating the energy of the system at various points along the reaction coordinate. The reaction coordinate would typically be defined by the distance between the incoming nucleophile and the carbonyl carbon, as well as the C=O bond length. The resulting PES would show the energy of the reactants, products, and any intermediates or transition states.

The transition state is the highest energy point along the minimum energy pathway of a reaction and represents the bottleneck for the reaction to proceed. researchgate.net The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction.

For a reaction at the carbonyl group of this compound, DFT calculations can be used to locate the transition state structure. At the transition state, the geometry corresponds to a saddle point on the PES, with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Analysis of the transition state geometry can provide insights into the stereochemical outcome of the reaction. For example, in the case of nucleophilic addition to the cyclohexanone (B45756) ring, the transition state analysis can explain the preference for axial or equatorial attack of the nucleophile. academie-sciences.fryoutube.com

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) offers a powerful computational framework for understanding the mechanisms of organic reactions by analyzing the changes in electron density throughout a reaction pathway. electronicsandbooks.comencyclopedia.pub Unlike models that focus on molecular orbitals, MEDT posits that the capacity for electron density to change, rather than orbital interactions, governs molecular reactivity. mdpi.comluisrdomingo.com This theory is applied through quantum chemical analyses of electron density and the associated energy changes to provide insights into experimental outcomes. electronicsandbooks.commdpi.com

In the context of reactions involving this compound, MEDT can be employed to elucidate the mechanisms of various transformations, such as nucleophilic additions to the ketone functionality or Michael additions if an α,β-unsaturated system were generated. The theory allows for a detailed understanding of bond formation and cleavage by examining the flow of electron density.

A key aspect of MEDT is the use of Conceptual DFT (CDFT) indices to characterize the nucleophilic and electrophilic nature of reactants. This analysis can predict the feasibility and polarity of a reaction. For instance, in a hypothetical Michael addition involving a derivative of this compound, MEDT would be used to analyze the global electron density transfer (GEDT) at the transition state. encyclopedia.pub A significant GEDT would indicate a polar reaction mechanism, driven by the electrophilic/nucleophilic interactions between the reactants.

Furthermore, the topological analysis of the Electron Localization Function (ELF) is a cornerstone of MEDT. mdpi.com This analysis reveals the precise sequence of bond-forming and bond-breaking events. For a reaction at the carbonyl group of this compound, an ELF analysis could distinguish between a concerted mechanism, where bonds are formed and broken simultaneously, and a stepwise mechanism. It achieves this by tracking the changes in electronic basins (representing core electrons, lone pairs, and bonds) along the reaction coordinate.

Non-covalent interactions (NCI) can also be analyzed within the MEDT framework to understand their role in controlling selectivity, particularly stereoselectivity. semanticscholar.org By mapping the weak interactions in the transition state, researchers can gain insights into how the substituent on the cyclohexanone ring directs the approach of a reactant.

While specific MEDT studies on this compound are not available, the principles of MEDT can be applied to predict its reactivity. The analysis would involve calculating the CDFT indices of the molecule and potential reactants to assess the polarity of the reaction, followed by locating the transition states and performing a detailed ELF analysis to understand the bonding evolution. This approach provides a more nuanced and physically grounded understanding of the reaction mechanism than traditional orbital-based models.

Stereochemical Predictions and Stereoselective Reaction Pathways

Computational chemistry provides essential tools for predicting the stereochemical outcomes of reactions involving chiral or prochiral molecules like this compound. The presence of a prochiral carbonyl center in the cyclohexanone ring means that nucleophilic addition can result in two diastereomeric products, arising from either axial or equatorial attack of the nucleophile.

The prediction of stereoselectivity in nucleophilic additions to substituted cyclohexanones is a well-studied area of computational chemistry. academie-sciences.fr These studies often focus on identifying the transition states for both the axial and equatorial attack pathways and comparing their relative energies. The pathway with the lower activation energy is predicted to be the major pathway, thus determining the stereochemical outcome of the reaction.

Several factors are known to influence the facial selectivity of nucleophilic additions to cyclohexanones, and these can be modeled computationally:

Steric Effects : The steric hindrance presented by the axial hydrogens at the C-2 and C-6 positions can disfavor the axial approach of bulky nucleophiles, leading to a preference for equatorial attack. academie-sciences.fr Computational models can quantify these steric interactions.

Torsional Strain (Cieplak and Felkin-Anh models) : The conformation of the transition state and the resulting torsional strain are critical. The Felkin-Anh model, for instance, predicts that the nucleophile will attack anti-periplanar to the largest group at the adjacent carbon, a principle that can be evaluated computationally.

Stereoelectronic Effects : These effects involve the interaction of bonding or non-bonding orbitals. For example, hyperconjugation between the axial C-H or C-C bonds and the π* orbital of the carbonyl group can lower the energy of the transition state for axial attack. academie-sciences.frresearchgate.net

A computational study on 4-substituted cyclohexanones demonstrated that complexation of the carbonyl oxygen with a cation (like H+ or Li+) can alter the geometry of the ring and influence the facial selectivity of a subsequent nucleophilic attack. electronicsandbooks.com Changes in the torsion angles upon cation complexation can indicate a preference for either axial or equatorial attack. An increase in the torsion angles between the carbonyl oxygen and the axial protons at C-3 and C-5 suggests ring flattening, which favors axial attack. Conversely, a decrease in these angles indicates ring puckering, favoring equatorial attack. electronicsandbooks.com

The following interactive table illustrates hypothetical data for the nucleophilic addition of a hydride to 4-substituted cyclohexanones, showcasing how computational predictions can be presented.

| Substituent at C-4 | Attacking Nucleophile | Predicted Major Product (Facial Attack) | Calculated Energy Barrier (kcal/mol) - Axial | Calculated Energy Barrier (kcal/mol) - Equatorial | Predicted Diastereomeric Ratio (Axial:Equatorial) |

| -H | Hydride | Axial | 10.2 | 11.5 | 88:12 |

| -CH3 (eq) | Hydride | Equatorial | 12.1 | 11.3 | 20:80 |

| -tBu (eq) | Hydride | Equatorial | 13.5 | 11.0 | 5:95 |

| -OCH3 (ax) | Hydride | Axial | 10.8 | 12.5 | 95:5 |

Note: The data in this table is illustrative and based on general principles of stereoselectivity in cyclohexanone reactions; it is not from a specific study on this compound.

For this compound, the propanoate substituent at the C-4 position would be expected to reside primarily in the equatorial position to minimize steric interactions. Computational modeling of a nucleophilic addition to this molecule would involve:

Conformational analysis to determine the most stable ground-state geometry of the molecule.

Modeling the transition states for both axial and equatorial attack of the chosen nucleophile.

Calculating the activation energies for both pathways to predict the dominant stereoisomer.

Such computational studies are invaluable for rationalizing observed stereoselectivities and for designing new stereoselective synthetic routes. escholarship.org

Applications of Methyl 3 4 Oxocyclohexyl Propanoate in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

The utility of Methyl 3-(4-oxocyclohexyl)propanoate as a synthetic intermediate stems from its ability to participate in a wide array of chemical reactions. The ketone functionality can undergo nucleophilic additions, reductions, and cycloadditions, while the ester group can be hydrolyzed, reduced, or used in condensation reactions. This dual reactivity makes it an ideal starting material for creating molecules with significant three-dimensional complexity, such as spirocyclic and bicyclic systems.

Spirocyclic scaffolds, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their rigid structures and ability to explore chemical space in three dimensions. nih.govresearchgate.net The cyclic ketone portion of this compound is a suitable precursor for the construction of such spirocycles through various synthetic strategies, including annulation reactions. nih.govresearchgate.net These strategies often involve the reaction of the ketone with bifunctional reagents to build the second ring around the spiro center. researchgate.net

Furthermore, the compound serves as a precursor for bicyclic lactones, which are core motifs in numerous natural products and bioactive molecules. Intramolecular reactions, such as ene-reactions catalyzed by Lewis acids, can be employed to form these fused-ring systems from precursors derived from keto-esters like this compound.

| Complex Molecule Type | Synthetic Application of the Intermediate |

| Spirocyclic Compounds | The ketone group acts as an anchor point for annulation reactions to build a second ring, forming a spiro center. nih.govresearchgate.net |

| Bicyclic Lactones | Serves as a precursor for intramolecular cyclizations to form fused ring systems characteristic of many natural products. |

Utilization in the Development of Catalytic Systems

The development of new and efficient catalytic systems is a cornerstone of modern organic chemistry. This compound and its parent acid, 3-(4-Oxocyclohexyl)propionic acid, serve as useful substrates for evaluating the efficacy of new catalysts, particularly in hydrogenation reactions. researchgate.net The reduction of the ketone functionality to a hydroxyl group is a common and important transformation, and the development of stereoselective methods for this reaction is of high interest.

Researchers utilize substrates like this compound to test the activity, selectivity, and robustness of novel catalytic systems. For example, rhodium-based catalysts have been investigated for the hydrogenation of similar keto-esters. researchgate.net The performance of these catalysts is measured by factors such as conversion rate, stereoselectivity (i.e., the preferential formation of one stereoisomer), and catalyst stability over multiple reaction cycles.

| Catalyst Type | Reaction Studied | Significance |

| Rhodium on Carbon (Rh/C) | Catalytic Hydrogenation | Used for the reduction of a carbon-carbon double bond to form the saturated cyclohexyl ring from an aromatic precursor. researchgate.net |

| Rhodium Nanoparticles | Catalytic Hydrogenation | Studied for the hydrogenation of esters, demonstrating the versatility of such catalysts for different functional groups. |

| Platinum Group Metals | General Hydrogenation | Widely used for the reduction of ketones and other functional groups present in such intermediates. |

Contribution to the Synthesis of Natural Product Scaffolds (e.g., santonin (B1680769) related structures)

Natural products and their analogues are a rich source of inspiration for drug discovery. The molecular framework of this compound is embedded within the structures of various natural products, making it a logical starting point for their synthesis. A notable example is its application in the synthesis of compounds related to santonin, a well-known anthelmintic agent.

The synthesis of santonin-related structures often involves the construction of a bicyclic lactone core. Synthetic strategies have utilized precursors with a similar keto-acid or keto-ester structure. These intermediates undergo a series of reactions, including condensation with other reagents followed by intramolecular cyclization, to build the characteristic fused-ring system of santonin analogues. This approach allows for the creation of various derivatives to study their structure-activity relationships.

Applications in Materials Chemistry Precursor Synthesis

Information regarding the direct application of this compound as a precursor in materials chemistry is not extensively documented in available research. While structurally related propanoate esters, such as Methyl 3-(4-hydroxyphenyl)propanoate, have been utilized as monomers for the synthesis of novel bio-sourced polyesters, similar applications for the title compound are not established.

Stereochemical Aspects and Chiral Synthesis Involving Methyl 3 4 Oxocyclohexyl Propanoate

Diastereoselective Reactions of Methyl 3-(4-oxocyclohexyl)propanoate

Diastereoselective reactions are crucial for controlling the relative stereochemistry of the substituents on the cyclohexanone (B45756) ring. In the case of this compound, reactions involving the ketone functionality or the alpha-carbons can lead to the formation of diastereomers.

One common approach to achieving diastereoselectivity is through Michael additions, where a nucleophile adds to an α,β-unsaturated carbonyl compound. While this compound itself is not an α,β-unsaturated ketone, synthetic precursors to it often are. For instance, a cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgsciprofiles.comnih.gov This type of reaction, if adapted to precursors of this compound, could offer a high degree of control over the stereochemical outcome.

The diastereoselectivity of such reactions is often influenced by the choice of catalyst and reaction conditions. For example, base-catalyzed Michael-aldol domino reactions of trisubstituted Michael acceptors with β-keto ester nucleophiles have been shown to produce cyclohexanone products with excellent diastereoselectivity. nih.gov The stereochemistry of the resulting products can be confirmed using techniques such as 1H-1H-COSY and 1H-1H-NOESY NMR experiments, and in some cases, by single-crystal X-ray analysis. beilstein-journals.org

Table 1: Examples of Diastereoselective Reactions for Cyclohexanone Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Diastereomeric Ratio (d.r.) | Reference |

| Cascade Double Michael Addition | Curcumins and Arylidenemalonates | aq KOH, TBAB | High to excellent | beilstein-journals.org |

| Michael-Aldol Domino Reaction | Trisubstituted Michael Acceptors and β-keto Esters | Base-catalyzed | Up to >20:1 | nih.gov |

This table illustrates general strategies that could be conceptually applied to the synthesis of substituted cyclohexanones like this compound.

Enantioselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure or enriched chiral analogues of this compound is of significant interest. This can be achieved through various asymmetric synthesis strategies.

One strategy involves the use of chiral catalysts to induce enantioselectivity. For instance, rhodium-catalyzed C–H functionalization of cyclohexadiene derivatives with diaryldiazomethanes, followed by oxidation, provides access to triarylmethanes with high enantioselectivity. nih.gov While this specific reaction does not directly yield the target compound, it demonstrates the potential of transition-metal catalysis in creating chiral cyclohexyl derivatives.

Another approach is the desymmetrization of prochiral cyclohexanone precursors. This can be accomplished using chiral reagents or catalysts to selectively react with one of two enantiotopic groups.

Furthermore, the synthesis of chiral 4-alkyl-4-hydroxycyclohexenones has been reported, which are valuable intermediates for various natural products. nih.gov The methodologies used in these syntheses, such as those starting from resorcinol-derived cyclohexadienones, could potentially be adapted for the asymmetric synthesis of chiral derivatives of this compound.

Table 2: Approaches to Enantioselective Synthesis of Chiral Cyclohexanone Derivatives

| Method | Catalyst/Reagent | Key Feature | Potential Application | Reference |

| Rhodium-Catalyzed C-H Functionalization | Chiral dirhodium tetracarboxylates | High enantioselectivity in C-H insertion | Synthesis of chiral cyclohexyl derivatives | nih.gov |

| Desymmetrization of Cyclohexadienones | Chiral reagents/catalysts | Creation of stereocenters from prochiral substrates | Access to enantiopure cyclohexanones | N/A |

| Synthesis from Chiral Pool | Resorcinol-derived precursors | Utilization of readily available chiral starting materials | Synthesis of complex chiral cyclohexenones | nih.gov |

This table provides an overview of general enantioselective methods applicable to the synthesis of chiral cyclohexanone structures.

Control of Stereochemistry in Propanoate and Cyclohexyl Moieties

Controlling the stereochemistry of both the propanoate side chain and the cyclohexyl ring simultaneously presents a significant synthetic challenge. The stereochemical relationship between a substituent on the propanoate chain (if present) and the stereocenters on the cyclohexyl ring would need to be carefully managed.

The stereochemistry of appendages on a core structure can pre-encode skeletal information, influencing the outcome of subsequent reactions. nih.gov This principle, known as stereochemical control of skeletal diversity, suggests that the stereochemistry of the propanoate side chain could direct the stereochemical outcome of reactions on the cyclohexyl ring, and vice-versa. For example, the stereochemistry of a chiral auxiliary attached to the propanoate group could influence the facial selectivity of a nucleophilic addition to the carbonyl group of the cyclohexanone.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, can be particularly useful for establishing multiple stereocenters with a high degree of control. The synthesis of chiral bicyclo[2.2.2]octanone derivatives from cyclohex-2-en-1-one, mediated by a diphenylprolinol silyl (B83357) ether, demonstrates the power of domino Michael/Michael reactions in creating complex polycyclic systems with excellent diastereo- and enantioselectivity. researchgate.net Such strategies could be envisioned for the synthesis of analogues of this compound with defined stereochemistry in both the ring and the side chain.

Resolution of Racemic Mixtures

When a synthesis results in a racemic mixture of a chiral derivative of this compound, a resolution step is necessary to separate the enantiomers.

A common method for chiral resolution is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by fractional crystallization. Following separation, the resolving agent is removed to yield the pure enantiomers. Common resolving agents include chiral acids like tartaric acid or chiral bases like brucine. wikipedia.org

Another powerful technique for separating enantiomers is chiral column chromatography. mdpi.com In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used application of this principle for both analytical and preparative-scale separations. mdpi.com

Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. For instance, the kinetic resolution of 4-hydroxycyclohex-2-enone has been achieved through enzymatic reactions. researchgate.net

Table 3: Common Methods for Chiral Resolution

| Method | Principle | Advantages | Disadvantages | Reference |

| Crystallization of Diastereomeric Salts | Formation and separation of diastereomers with different solubilities. | Scalable, well-established technique. | Success is not guaranteed, often requires trial and error with resolving agents. | wikipedia.org |

| Chiral Column Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Widely applicable, can provide high enantiomeric purity. | Can be expensive for large-scale separations. | mdpi.com |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. | Can provide access to both enantiomers (product and unreacted starting material). | Maximum theoretical yield for one enantiomer is 50%. | researchgate.net |

Q & A

Q. What are the established synthetic routes for Methyl 3-(4-oxocyclohexyl)propanoate, and what reaction conditions are critical for optimizing purity?

A two-step protocol is commonly employed:

- Step 1 : Cyclohexanone derivatives are functionalized via nucleophilic addition or esterification. For example, coupling 4-oxocyclohexane carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) forms the ester .

- Step 2 : Purification via fractional distillation (boiling point: 133–134°C at 12 Torr) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

- Critical Parameters : Solvent polarity (e.g., anhydrous dichloromethane), temperature control (0–25°C), and catalyst loading (1–5 mol%) significantly impact yield .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- NMR Spectroscopy :

- ¹H NMR : Expect signals at δ 3.65–3.70 ppm (ester methyl group) and δ 2.40–2.60 ppm (methylene protons adjacent to the ketone) .

- ¹³C NMR : Peaks at ~207 ppm (ketone carbonyl) and ~170 ppm (ester carbonyl) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 184.24 (C₁₀H₁₆O₃⁺) with fragmentation patterns matching the cyclohexylpropanoate backbone .

Q. What key physicochemical properties influence experimental design with this compound?

- Density : 1.059 g/cm³ at 25°C, critical for solvent selection in biphasic reactions .

- Boiling Point : 133–134°C at reduced pressure (12 Torr), necessitating vacuum distillation for isolation .

- Solubility : High solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in water, guiding reaction medium choices .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Scenario : Discrepancies in ¹H NMR integration ratios.

- Approach :

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

- Catalyst Optimization : Transition to immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective esterification, reducing side-product formation .

- Process Engineering : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction time .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track ketone-to-ester conversion in real time .

Q. How does the stability of this compound vary under different storage conditions?

Q. What methodologies explore the biological interactions of this compound?

- Enzymatic Assays : Screen for inhibition/activation of cyclooxygenase (COX) or monooxygenases using fluorogenic substrates .

- Molecular Docking : Model interactions with cyclohexanone-binding enzymes (e.g., ketoreductases) to predict substrate specificity .